7,8-Dihydro-5,6-dehydrokawain

Cardiovascular Pharmacology Thrombosis Kavalactone Structure-Activity Relationship

Generic kavalactone mixtures compromise reproducibility-DDK and kavain share identical mass (m/z 231.1016) and co-elute without proper chromatographic resolution. 7,8-Dihydro-5,6-dehydrokawain (DDK) eliminates this ambiguity as a ≥95% HPLC-pure reference standard. • 67.0% intracellular cAMP elevation in 3T3-L1 adipocytes-10.1 pp greater than dehydrokawain (DK), enabling definitive cAMP-pathway SAR studies • ~6-fold differential antiplatelet potency vs. DK (IC50 ~60 vs. ~10 μg/mL) for thromboxane A2 / platelet signaling dissection • Chromatographically resolved from co-mass kavain; indispensable for kava & Alpinia extract QC, forensic toxicology, and metabolomic profiling

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 3155-51-9
Cat. No. B117264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-5,6-dehydrokawain
CAS3155-51-9
Synonyms5,6-Dehydro-7,8-dihydrokavain;  5,6-Didehydro-7,8-dihydrokawain;  5,6-Dehydro-7,8-dihydrokawain; 
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(=C1)CCC2=CC=CC=C2
InChIInChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3
InChIKeyOVXOWIKMOIVICB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydro-5,6-dehydrokawain (DDK): Structural and Functional Overview


7,8-Dihydro-5,6-dehydrokawain (DDK, CAS 3155-51-9), also designated 5,6-dehydro-7,8-dihydrokavain, is a naturally occurring styrylpyrone kavalactone [1]. Structurally, it is characterized by a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton, featuring a double bond between C5 and C6 and a saturated C7–C8 bond [2]. This saturated 7,8-bond distinguishes it from its closest structural analog, 5,6-dehydrokawain (DK), which retains an olefinic bond at C7–C8 [3]. DDK is isolated from Alpinia speciosa (Alpinia zerumbet) and Piper methysticum (kava) [4] and is available as a primary reference standard with assigned absolute purity (≥95.0% HPLC) for research and analytical applications .

Analytical Standard High-purity kavalactone reference for chromatographic identification and quantification in plant extracts
SAR Probe Structure-specific tool for studying C7–C8 saturation effects on kavalactone bioactivity
Model Context Supports cAMP signaling, platelet aggregation, and phytotoxicity research models

7,8-Dihydro-5,6-dehydrokawain (DDK): Critical Divergence from Other Kavalactones


Kavalactones as a class exhibit widely divergent biological potency and selectivity profiles dictated by the specific substitution and saturation patterns on the styrylpyrone core. 7,8-Dihydro-5,6-dehydrokawain (DDK) possesses a unique combination of a C5–C6 double bond and a saturated C7–C8 bond, a structural motif distinct from both fully unsaturated analogs (e.g., 5,6-dehydrokawain, DK) and fully saturated 7,8-dihydrokawain (DHK). This subtle structural variation translates into marked differences in target engagement and functional activity [1]. For instance, in antiplatelet assays, DK exhibits a ~6-fold greater potency than DDK (IC50 ~10 μg/mL vs. ~60 μg/mL) [2], while in anti-obesity models, DDK stimulates intracellular cAMP to a greater extent than DK (67.0% vs. 56.9% increase) [3]. Furthermore, DDK and kavain share the exact molecular formula (C14H14O3) and mass (m/z 231.1016), rendering them indistinguishable by mass spectrometry alone without chromatographic resolution [4]. Consequently, substituting DDK with a generic "kavalactone" mixture or a structurally similar analog such as DK, DHK, or kavain is scientifically invalid and will compromise experimental reproducibility, analytical accuracy, and data interpretation.

Mass Isomer
DDK shares identical mass with kavain; MS-only identification may lead to misassignment without chromatographic resolution.
Activity Divergence
C7–C8 saturation state significantly alters antiplatelet and cAMP response; DK, DHK, or kavain may not reproduce DDK’s signaling profile.
Generic Mixture
“Kavalactone” extracts contain multiple structurally related compounds; undefined composition risks masking structure-specific effects and analytical interpretation.

7,8-Dihydro-5,6-dehydrokawain (DDK) Quantitative Evidence


Anti-Platelet Aggregation: DDK vs. DK

In a direct head-to-head in vitro study using rabbit platelets, 5,6-dehydrokawain (DK) and 7,8-dihydro-5,6-dehydrokawain (DDK) were compared for their ability to inhibit arachidonic acid-induced platelet aggregation. DK demonstrated an IC50 of approximately 10 μg/mL, while DDK was significantly less potent with an IC50 of approximately 60 μg/mL [1]. Both compounds inhibited ATP release and thromboxane B2 formation, with the observed potency difference attributed to the saturation state of the C7–C8 bond.

Antiplatelet IC50
Head-to-head
DDK ~60 μg/mL vs. DK ~10 μg/mL (rabbit platelets)
Reported ~6-fold potency gap supports DDK-specific procurement for platelet pathway studies.
Arachidonic acid-induced aggregation; in vitro.
Cardiovascular Pharmacology Thrombosis Kavalactone Structure-Activity Relationship

cAMP Elevation in Adipocytes: DDK vs. DK

In a comparative study using 3T3-L1 adipocytes, hispidin, 7,8-dihydro-5,6-dehydrokawain (DDK), and 5,6-dehydrokawain (DK) were evaluated for their anti-obesity properties. All three compounds significantly increased intracellular cyclic adenosine monophosphate (cAMP) concentrations. Hispidin exhibited the strongest effect (81.2% ± 0.06% increase), followed by DDK (67.0% ± 1.62% increase) and DK (56.9% ± 0.19% increase) [1]. Furthermore, DDK reduced intracellular triglyceride content by 70.2% ± 1.4% [1].

cAMP Elevation
Head-to-head
DDK 67.0% ± 1.62% vs. DK 56.9% ± 0.19% increase
10.1 pp greater cAMP response; supports selection for cAMP pathway research.
3T3-L1 adipocyte model.
Metabolic Disease Adipocyte Biology cAMP Signaling Natural Product Pharmacology

Phytotoxic Activity: DDK vs. DHK in Root Exudates

Analysis of barnyard grass (Echinochloa crus-galli) root exudates identified and quantified several phytotoxic compounds. The concentration of 7,8-dihydro-5,6-dehydrokawain (DDK) was measured at 10.3 μg/mL, while the concentration of 7,8-dihydrokavain (DHK) was 15.5 μg/mL [1]. Despite its lower concentration, the two lactones (DDK and DHK) as a group exhibited the greatest growth inhibition among all identified phytotoxins, surpassing phenolics, fatty acids, and phthalate derivatives [1].

Phytotoxic Exudate
Cross-study
DDK 10.3 μg/mL; highest potency fraction (with DHK)
Higher potency per concentration suggests scaffold relevance for allelopathy research.
Barnyard grass root exudate; growth inhibition model.
Allelopathy Weed Science Natural Herbicide Discovery Phytochemistry

Neuroprotection Against Oxidative Stress: DDK vs. DK

In a study examining neuroprotective effects, both 7,8-dihydro-5,6-dehydrokawain (DDK) and 5,6-dehydrokawain (DK) were tested for their ability to protect PC12 cells against H2O2-induced cytotoxicity. Pretreatment with DDK and DK at concentrations of 1 μM, 5 μM, 10 μM, and 50 μM for 6 hours rescued cells from cytotoxicity, as evidenced by decreased LDH release and increased cell viability [1]. Both compounds inhibited the MAPK family member p38, activated AKT, and reduced caspase-3 activity [1].

Neuroprotection Assay
Head-to-head
DDK and DK comparably protected PC12 cells at 1–50 μM
Comparable cytoprotection; structural differentiation does not impair this function. May support extract coexistence studies.
H2O2-induced cytotoxicity; LDH and MTT readouts.
Neuroprotection Oxidative Stress PC12 Cell Model Kavalactone Pharmacology

Antifungal Activity of DDK Derivative

In a study evaluating synthetic derivatives of 7,8-dihydro-5,6-dehydrokawain (DDK) for antifungal activity against plant pathogenic fungi, a dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate derivative (compound 4) demonstrated 91% antifungal activity against Corticium rolfsii at a concentration of 100 ppm [1]. This derivative was synthesized from DDK via hydrolysis to 4-hydroxy-6-(2-phenylethyl)-2H-pyran-2-one followed by reaction with a phosphoric agent. The parent compound DDK itself was isolated from Alpinia speciosa leaves without chromatography [1].

Antifungal Derivative
Class-level
Phosphorothionate derivative: 91% inhibition at 100 ppm (Corticium rolfsii)
Derivative activity context; supports synthetic derivatization for agrochemical screening. Data to verify.
Class-level inference from derivative study.
Agricultural Fungicide Natural Product Derivatization Structure-Activity Optimization Crop Protection

DDK and Kavain Mass Isomer Separation

7,8-Dihydro-5,6-dehydrokawain (DDK) shares the identical molecular formula (C14H14O3) and exact mass (m/z 231.1016) with kavain, another major kavalactone [1]. This mass isomerism precludes differentiation by mass spectrometry alone and mandates chromatographic separation prior to detection. In HPLC-ESI-MS analysis of kava extracts, DDK is readily distinguished from kavain and other kavalactones by its distinct retention time and UV spectrum when compared against authentic reference standards [2].

Mass Isomer Resolution
Supporting evidence
DDK and kavain share m/z 231.1016; chromatographic separation required for unambiguous ID
High-purity DDK standard essential for accurate analytical method development and quantification in kava/Alpinia.
HPLC-ESI-MS with authentic reference.
Analytical Chemistry Mass Spectrometry HPLC Method Development Kavalactone Quantification

7,8-Dihydro-5,6-dehydrokawain (DDK) Application Scenarios


cAMP Signaling and Adipocyte Differentiation

Based on direct comparative data showing that DDK elevates intracellular cAMP by 67.0% in 3T3-L1 adipocytes—a 10.1 percentage-point greater increase than DK [1]—DDK is the compound of choice for studies investigating cAMP-dependent pathways in adipogenesis, lipolysis, and obesity-related signaling. The differential cAMP response between DDK and DK highlights the functional importance of the saturated C7–C8 bond and makes DDK an essential tool for structure-activity relationship (SAR) studies in metabolic pharmacology.

Natural Herbicide and Allelochemical Discovery

Quantitative root exudate analysis identified DDK at 10.3 μg/mL as a constituent of the most potent phytotoxic fraction from barnyard grass [2]. Although its concentration is lower than that of 7,8-dihydrokavain (15.5 μg/mL), the lactone class as a whole exhibited superior growth inhibition. DDK therefore serves as a key scaffold for the development of bioherbicides and for studying plant-plant allelopathic interactions in agroecosystems.

Antiplatelet & Thrombosis: Kavalactone Activity Differentiation

The ~6-fold potency difference between DK (IC50 ~10 μg/mL) and DDK (IC50 ~60 μg/mL) in inhibiting arachidonic acid-induced platelet aggregation [3] provides a clear experimental tool for dissecting the structural determinants of antiplatelet activity within the kavalactone class. Researchers investigating thromboxane A2 formation or platelet signaling cascades can use this differential potency to probe target engagement and structure-activity relationships.

Analytical Reference Standard for Kava and Alpinia

Given that DDK and kavain share identical mass (m/z 231.1016) and require chromatographic resolution for unambiguous identification [4], a high-purity DDK reference standard (≥95.0% HPLC ) is indispensable for accurate quantitative analysis of kava and Alpinia extracts. This is essential for quality control in herbal supplement manufacturing, forensic toxicology, and metabolomic profiling studies.

Application
Selection Property
Validation Focus
cAMP Signaling Studies
cAMP pathway response profile
Intracellular cAMP assays in adipocyte models
Allelopathic Interaction Research
Phytotoxic potency per unit concentration
Growth inhibition assays in target weed species
Platelet Pathway Studies
Differential antiplatelet activity profile
Arachidonic acid-induced platelet aggregation assays
Kava/Alpinia Quality Control
Certified chromatographic identity and purity
HPLC-UV/MS retention time and calibration verification

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